molecular formula C21H20N2O B3819314 N'-benzyl-N',2-diphenylacetohydrazide

N'-benzyl-N',2-diphenylacetohydrazide

Cat. No.: B3819314
M. Wt: 316.4 g/mol
InChI Key: RLLIADUIJJJTAZ-UHFFFAOYSA-N
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Description

N’-benzyl-N’,2-diphenylacetohydrazide is an organic compound with the molecular formula C21H20N2O It is a derivative of acetohydrazide, where the hydrogen atoms on the nitrogen are replaced by benzyl and phenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-benzyl-N’,2-diphenylacetohydrazide typically involves the reaction of benzylamine with 2,2-diphenylacetohydrazide. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to proceed efficiently. The reaction conditions, including temperature and time, are optimized to achieve high yields and purity of the product.

Industrial Production Methods

In an industrial setting, the production of N’-benzyl-N’,2-diphenylacetohydrazide may involve large-scale batch or continuous processes. The choice of method depends on factors such as the desired production volume, cost, and environmental considerations. The use of automated reactors and advanced purification techniques ensures consistent quality and high throughput.

Chemical Reactions Analysis

Types of Reactions

N’-benzyl-N’,2-diphenylacetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield different hydrazine derivatives.

    Substitution: The benzyl and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzyl and phenyl oxides, while reduction can produce various hydrazine derivatives.

Scientific Research Applications

N’-benzyl-N’,2-diphenylacetohydrazide has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Mechanism of Action

The mechanism of action of N’-benzyl-N’,2-diphenylacetohydrazide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • N’-benzyl-N’-phenylacetohydrazide
  • 2,2-diphenylacetohydrazide
  • N’-methyl-N’-phenylacetohydrazide

Uniqueness

N’-benzyl-N’,2-diphenylacetohydrazide is unique due to the presence of both benzyl and phenyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various applications, particularly in organic synthesis and medicinal chemistry.

Properties

IUPAC Name

N'-benzyl-N',2-diphenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c24-21(16-18-10-4-1-5-11-18)22-23(20-14-8-3-9-15-20)17-19-12-6-2-7-13-19/h1-15H,16-17H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLLIADUIJJJTAZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)NN(CC2=CC=CC=C2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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